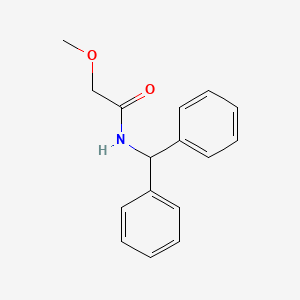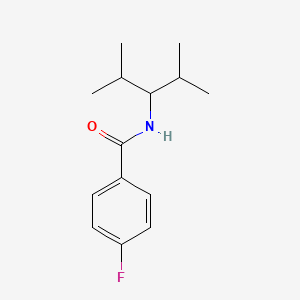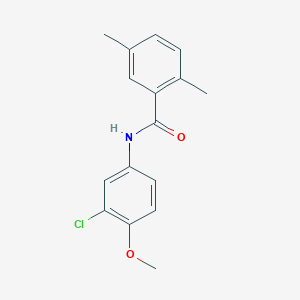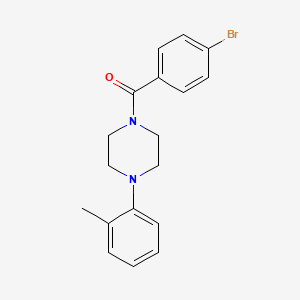
N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as BPC 157, is a synthetic peptide that has gained attention in the scientific community for its potential therapeutic applications. BPC 157 has been shown to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and improving cardiovascular health. In
Mécanisme D'action
The exact mechanism of action of N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 is not fully understood, but it is believed to work by promoting the production of growth factors and other proteins that are involved in tissue healing and regeneration. N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has been shown to improve cardiovascular health by reducing oxidative stress and improving blood flow.
Biochemical and Physiological Effects:
N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects of N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 include promoting tissue healing, reducing inflammation, and improving cardiovascular health. N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has also been shown to have neuroprotective effects by protecting against oxidative stress and promoting the growth of new neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 in lab experiments is its ability to promote tissue healing and regeneration. This makes it a useful tool for studying the mechanisms of tissue repair and regeneration. Additionally, N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has been shown to have anti-inflammatory effects, which can be useful for studying the role of inflammation in various disease states. However, one limitation of using N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 in lab experiments is its relatively high cost compared to other peptides and chemicals.
Orientations Futures
There are many potential future directions for research on N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157. Some of the most promising areas of research include exploring its potential therapeutic applications for various diseases and conditions, including wound healing, osteoporosis, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms of action of N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 and to identify any potential side effects or limitations of its use. Finally, there is a need for more research on the optimal dosing and administration of N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 in order to maximize its therapeutic potential.
Méthodes De Synthèse
N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is composed of 15 amino acids and has a molecular weight of 1419.535 g/mol. The synthesis of N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 involves coupling each amino acid in a stepwise fashion to a growing peptide chain using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Applications De Recherche Scientifique
N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has been the subject of numerous scientific studies over the past few decades. The peptide has been shown to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and improving cardiovascular health. Some of the most promising research on N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 has focused on its ability to promote the healing of various tissues, including muscle, bone, and skin. Other studies have shown that N'-(4-biphenylylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide 157 can reduce inflammation and improve cardiovascular health by reducing oxidative stress and improving blood flow.
Propriétés
IUPAC Name |
5-methyl-N'-(4-phenylbenzoyl)-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-11-16(20-19-12)18(24)22-21-17(23)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20)(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOYIQFUFXZYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(biphenyl-4-ylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5770150.png)
![2,4-dimethoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5770156.png)


![6,6-dimethyl-2-(methylthio)-4-(1-piperidinyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5770202.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5770212.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)
![2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5770237.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5770241.png)
![1-[(4'-methoxy-4-biphenylyl)sulfonyl]pyrrolidine](/img/structure/B5770247.png)
![8-ethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5770259.png)
